![molecular formula C13H13N3O5 B2366885 N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide CAS No. 1396709-82-2](/img/structure/B2366885.png)
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide is a heterocyclic compound that contains morpholine, oxazole, and furan moieties
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have inhibitory effects on certain enzymes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown inhibitory effects on certain enzymes, suggesting potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide typically involves the reaction of morpholine with oxazole and furan derivatives under specific conditions. One common method involves the use of 1,4-dioxane as a solvent and hydrochloric acid as a catalyst. The reaction is carried out at low temperatures (0-5°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide hydrochloride: Similar structure but contains a thiazole ring instead of an oxazole ring.
N-(4-(morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: Another similar compound with a thiazole ring.
Uniqueness
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide is unique due to the presence of both oxazole and furan rings, which confer distinct chemical and biological properties. This combination of heterocycles is less common and can lead to novel applications and activities.
Biological Activity
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide is a heterocyclic compound notable for its diverse biological activities. This compound integrates morpholine, oxazole, and furan moieties, which contribute to its potential therapeutic applications. Recent studies have highlighted its role as a tyrosinase inhibitor and its potential in treating various diseases, including cancer and neurodegenerative disorders.
- Molecular Formula : C13H13N3O5
- Molecular Weight : 277.26 g/mol
- IUPAC Name : this compound
- CAS Number : 1396709-82-2
Tyrosinase Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on tyrosinase, an enzyme critical in melanin production. Inhibition of this enzyme can have implications for skin disorders and cosmetic applications.
Research Findings :
A study by Dige et al. demonstrated that derivatives of this compound exhibited potent tyrosinase inhibition, making them potential candidates for developing skin-whitening agents or treatments for hyperpigmentation disorders.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The structural features of the molecule suggest that it may interact with bacterial cell membranes or inhibit essential bacterial enzymes.
Case Study :
In a comparative study, this compound showed significant activity against various strains of bacteria, including resistant strains. This suggests its potential use in developing new antibiotics .
Anticancer Properties
This compound has been explored for its anticancer effects. Preliminary studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
Research Findings :
An in vitro study revealed that this compound effectively inhibited the growth of several cancer cell lines while exhibiting low toxicity to normal cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the furan and oxazole rings can significantly influence its potency and selectivity.
Modification | Effect on Activity |
---|---|
Substitution on furan ring | Increased tyrosinase inhibition |
Alteration of morpholine substituents | Enhanced antimicrobial activity |
Variations in carbonyl positioning | Improved anticancer efficacy |
Properties
IUPAC Name |
N-[4-(morpholine-4-carbonyl)-1,3-oxazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c17-11(10-2-1-5-20-10)15-13-14-9(8-21-13)12(18)16-3-6-19-7-4-16/h1-2,5,8H,3-4,6-7H2,(H,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAABVMBVTSBMFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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